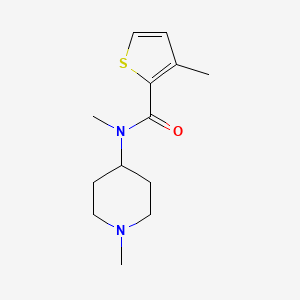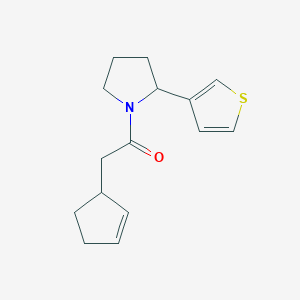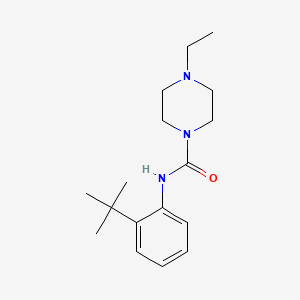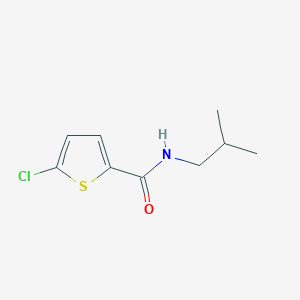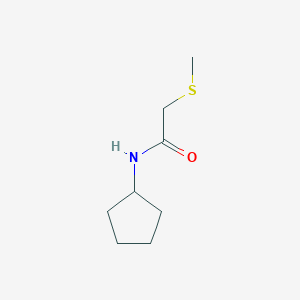![molecular formula C12H14ClNO B7512914 N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CCMI, is a chemical compound that belongs to the class of carboxamide compounds. CCMI has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide exerts its effects by binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways that are involved in the regulation of cellular processes. This results in the activation of various downstream effectors, including ion channels, enzymes, and transcription factors, which ultimately leads to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the promotion of neuroplasticity. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a potential therapeutic agent for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has several limitations, including its limited solubility in water and its relatively short half-life.
Future Directions
There are several potential future directions for the study of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, including the development of more potent and selective sigma-1 receptor agonists, the investigation of its potential therapeutic applications in the treatment of various neurological disorders, and the elucidation of its precise mechanism of action at the molecular level. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity.
Synthesis Methods
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by the reaction with methylamine. The resulting product is then purified through crystallization or chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays an important role in the regulation of various physiological processes, including neurotransmission, cell survival, and neuroplasticity.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQIEVJGZXDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

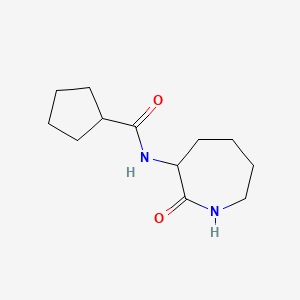

![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
